2-(4-nitro-1H-pyrazol-1-yl)quinoxaline
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a useful research compound. Its molecular formula is C11H7N5O2 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by a variety of factors, including the specific biological environment in which they are used .
Biochemical Analysis
Biochemical Properties
2-(4-nitro-1H-pyrazol-1-yl)quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways . The interaction between this compound and PDE10A is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound can lead to altered levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PDE10A, inhibiting its activity and leading to increased levels of cAMP and cGMP . This inhibition can result in downstream effects on cellular signaling pathways, ultimately influencing gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its stability may decrease over time, leading to potential degradation products . These degradation products can have different biochemical properties and may influence the overall effects of the compound on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of cellular signaling pathways and gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and apoptosis . It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the overall efficacy and safety of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, this compound may bind to proteins in the bloodstream, affecting its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAENXKZHCAHQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272586 | |
Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-82-4 | |
Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.